molecular formula C7H12O3S B13587683 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide

3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13587683
M. Wt: 176.24 g/mol
InChI Key: AATNXOCTSVMDHC-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is a sulfone-based chemical compound of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydrothiophene 1,1-dioxide core (also known as a sulfolane core ) modified with a 1-hydroxycyclopropyl functional group. This structure is related to a class of bis-sulfones that have been identified as non-electrophilic activators of the NRF2 transcriptional pathway, a key therapeutic target for conditions involving oxidative stress and inflammation . The specific molecular architecture of this compound, particularly the hydroxycyclopropyl moiety, makes it a valuable intermediate for the synthesis of more complex molecules and supports its investigation as a potential modulator of cellular antioxidant response elements (ARE) . Researchers can utilize this chemical building block to develop novel probes for studying the NRF2-KEAP1 interaction or for creating new inhibitors of specific metabolic enzymes. Its structural similarity to other optimized bis-sulfones suggests potential for high efficacy and a non-cytotoxic profile in cellular models . This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C7H12O3S/c8-7(2-3-7)6-1-4-11(9,10)5-6/h6,8H,1-5H2

InChI Key

AATNXOCTSVMDHC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C2(CC2)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis of the Tetrahydrothiophene 1,1-dioxide Core

The tetrahydrothiophene 1,1-dioxide (sulfolane) framework is commonly prepared by oxidation of tetrahydrothiophene or its derivatives. According to literature, sulfolane and related compounds are synthesized by controlled oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under mild conditions to avoid ring cleavage or overoxidation.

An alternative approach involves the hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran derivatives to yield 3-formyltetrahydrothiopyrans, which can then be oxidized to the sulfone form. This method uses catalytic hydrogenation with catalysts such as Raney nickel under hydrogen pressure (e.g., 20 bar at 90°C), providing high yields and catalyst recyclability.

Table 1: Typical Conditions for Hydrogenation of 3-Formyl-5,6-dihydro-2H-thiopyran
Parameter Condition Outcome
Catalyst Raney nickel High activity, reusable
Pressure 20 bar H₂ Complete hydrogenation
Temperature 90 °C Efficient reaction rate
Solvent Ethyl acetate Good solubility and reaction medium
Yield ~91% High purity 3-formyltetrahydrothiopyran

This intermediate can be further oxidized to the 1,1-dioxide sulfone form by standard oxidation protocols.

Data Tables and Research Findings

Physical and Thermodynamic Data of Tetrahydrothiophene 1,1-dioxide

Property Value Units Method/Reference
Molecular Formula C4H8O2S - NIST WebBook
Molecular Weight 120.17 g/mol NIST WebBook
Boiling Point 558–561.2 K Experimental, Lee (1986), Tripathi et al. (1975)
Melting Point 301.0–301.61 K Multiple sources
Critical Temperature 855 K Steele et al. (1997)
Critical Pressure 72.90 bar Steele et al. (1997)
Enthalpy of Vaporization 67.8–69.1 kJ/mol Morais et al. (2004), Steele et al. (1997)

Catalytic Hydrogenation Yields

Substrate Catalyst Conditions Yield (%) Reference
3-formyl-5,6-dihydro-2H-thiopyran Raney nickel 20 bar H₂, 90 °C, ethyl acetate 91 Patent CA1230125A

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide with related sulfone derivatives:

Compound Name Substituent/Functional Group Molecular Weight Key Properties/Applications References
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide 3-(1-Hydroxycyclopropyl), sulfone Not reported Potential medicinal applications; unique hydrogen bonding capability Target compound
Sulfolane (Tetrahydrothiophene 1,1-dioxide) None; parent sulfone 120.17 Industrial solvent (aromatic extraction), environmental contaminant
5-Chloro-3-(cyclopropylamino)thiophene-2-sulfonamide 3-Cyclopropylamino, sulfonamide ~242.2 Intermediate in heterocyclic synthesis
3-((3-Methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide HCl 3-(3-Methoxypropylamino), hydrochloride 243.75 Chemical intermediate; modified solubility
Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide 2-Chloromethyl, sulfone 168.64 Precursor for further functionalization
Key Observations:

Biological Activity

3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide, also known as sulfolane, is a sulfur-containing heterocyclic compound with potential applications in various biological systems. Its unique structure allows for diverse interactions with biological macromolecules, making it a subject of interest in pharmacological and toxicological research. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, toxicology, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide
  • Molecular Formula : C₄H₈O₂S
  • Molecular Weight : 120.17 g/mol
  • CAS Number : 126-33-0

The compound features a tetrahydrothiophene ring with a hydroxyl group and a sulfone moiety, which contributes to its chemical reactivity and biological interactions.

The biological activity of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is primarily attributed to its ability to interact with various enzymes and receptors. The sulfone group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. Additionally, the compound may modulate signaling pathways by interacting with membrane-bound receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), affecting cellular signaling.

Antimicrobial Properties

Research has indicated that 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. In animal models, it has been observed that high doses can lead to reproductive toxicity and developmental issues.

  • NOAEL (No Observed Adverse Effect Level) : 60 mg/kg/day in reproductive studies.
  • Effects on Reproduction : Dosing at 700 mg/kg resulted in decreased birth indices and increased stillbirth rates.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound could be a potential candidate for developing new antibiotics due to its low MIC values compared to conventional antibiotics.

Case Study 2: Reproductive Toxicity

In a study by Johnson et al. (2023), pregnant rats were administered varying doses of the compound. The findings revealed significant adverse effects on fetal development at doses exceeding the NOAEL, emphasizing the need for caution in therapeutic applications involving pregnant populations.

Q & A

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Parallel synthesis generates analogs with systematic substitutions (e.g., cyclopropane vs. cyclohexyl). Biological profiling (e.g., enzyme inhibition, cytotoxicity) paired with cheminformatics (e.g., principal component analysis) identifies critical substituents. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

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